molecular formula C10H20N2O B14870142 9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol

9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol

Cat. No.: B14870142
M. Wt: 184.28 g/mol
InChI Key: NLXUZFOTNOHVRM-UHFFFAOYSA-N
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Description

9-Methyl-1,9-diazaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor containing the necessary nitrogen atoms and a hydroxyl group. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. The nitrogen atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: This compound has a similar spirocyclic structure but with a ketone group instead of a hydroxyl group.

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound includes an additional nitrogen atom and has been studied for its potential as a METTL3 inhibitor.

Uniqueness

9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol is unique due to its specific combination of a spirocyclic core with a hydroxyl group. This structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

9-methyl-1,9-diazaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H20N2O/c1-12-6-3-10(4-7-12)8-9(13)2-5-11-10/h9,11,13H,2-8H2,1H3

InChI Key

NLXUZFOTNOHVRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(CCN2)O

Origin of Product

United States

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